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Executive Summary & Strategic Positioning

This guide provides a rigorous technical comparison between CB-839 (Telaglenastat) and
JHU395. While both compounds target glutamine metabolism—a critical vulnerability in MYC-
driven and metabolic-stress-adapted cancers—they represent fundamentally different
medicinal chemistry strategies.

o CB-839 is a highly selective, reversible, allosteric inhibitor of Glutaminase 1 (GLS1).[1] Itis
the current clinical standard for systemic glutamine inhibition but suffers from poor Blood-
Brain Barrier (BBB) penetrance.

e JHU395 is a "Trojan Horse" lipophilic prodrug of 6-diazo-5-oxo-L-norleucine (DON). It is
engineered specifically to cross the BBB and release the active glutamine antagonist (DON)
within the CNS and tumor tissue. Unlike CB-839, JHU395 (via DON) inhibits a broad
spectrum of glutamine-utilizing enzymes, not just GLS1.

Key Takeaway: Choose CB-839 for specific dissection of GLS1 dependence in systemic solid
tumors (RCC, TNBC). Choose JHU395 for CNS-localized tumors (Glioblastoma,
Medulloblastoma) where BBB penetration and broad metabolic blockade (purine/pyrimidine
synthesis inhibition) are required.

Mechanistic Architecture

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b608190?utm_src=pdf-interest
https://www.benchchem.com/product/b608190?utm_src=pdf-body
https://www.medchemexpress.com/CB-839.html
https://www.benchchem.com/product/b608190?utm_src=pdf-body
https://www.benchchem.com/product/b608190?utm_src=pdf-body
https://www.benchchem.com/product/b608190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

CB-839: Allosteric Specificity

CB-839 binds to an allosteric site on the GLS1 tetramer, distinct from the glutamate active site.
This stabilizes the enzyme in an inactive conformation.

o Target: Kidney-type Glutaminase (KGA) and Glutaminase C (GAC).[1]

» Selectivity: Does not inhibit GLS2 (liver-type) or other glutamine-utilizing enzymes (e.g.,
amidotransferases).

 Limitation: Cancer cells can bypass GLS1 inhibition via compensatory pathways (e.g.,
amidotransferase upregulation).

JHU395: The CNS-Targeted Prodrug Strategy

JHU395 is pharmacologically inert in plasma. Its lipophilic moieties allow rapid equilibration
across the BBB. Once intracellular (in the brain/tumor), esterases cleave the promoieties,
releasing DON.

o Active Agent: DON (Glutamine analog).[2][3]

o Target: Irreversible alkylation of all glutamine-utilizing enzymes (GLS1, GLS2, FGAM
synthase, CTP synthase, NAD+ synthase).

o Advantage: Prevents metabolic escape routes; high CNS accumulation.
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Figure 1: Comparative Mechanism of Action. Note JHU395's ability to cross the BBB and

release DON for multi-target inhibition, whereas CB-839 is restricted to GLS1 inhibition and

shows poor CNS penetrance.

Performance Data Comparison

The following data aggregates findings from preclinical studies in Medulloblastoma (MB),
Glioblastoma (GBM), and Triple-Negative Breast Cancer (TNBC).

Feature

CB-839 (Telaglenastat)

JHU395 (DON Prodrug)

Primary Target

GLS1 (KGA/GAC) Only

Broad Glutamine Antagonist
(GLS, Nucleotide Synth.)

Binding Mode

Reversible, Allosteric

Irreversible (Active metabolite
DON)

Brain:Plasma Ratio

< 0.05 (Poor)

~0.66 - 1.0 (High)

IC50 (Enzymatic)

~23 nM (GLS1 specific)

N/A (Prodrug); DON IC50 ~300
nM (GLS1)

Cellular IC50 (High MYC)

10-100 nM (Sensitive lines)

0.25-0.5 uM (Medulloblastoma

lines)

Systemic Toxicity

Low (Gl spared)

Low (Gl spared due to prodrug
design)

Metabolic Impact

Reduces Glutamate/GSH

Reduces Glutamate, GSH, and

Nucleotides

Key Indication

RCC, TNBC (Systemic)

Medulloblastoma, MPNST,
GBM (CNS)

Critical Insight: In MYC-driven Medulloblastoma models, JHU395 demonstrated superior

efficacy compared to systemic DON because it achieves high intratumoral concentrations

without the dose-limiting mucositis associated with systemic glutamine antagonism.

© 2026 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b608190?utm_src=pdf-body-img
https://www.benchchem.com/product/b608190?utm_src=pdf-body
https://www.benchchem.com/product/b608190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Experimental Protocols

To validate these compounds in your lab, use the following self-validating workflows.

Protocol A: Differential Glutaminase Inhibition Assay (In
Vitro)

Obijective: Distinguish between specific GLS1 inhibition (CB-839) and broad antagonism
(JHU395/DON) using a coupled enzyme assay.

Reagents:

e Recombinant Human GLS1 (GAC isoform).

e Recombinant Human GLS2 (Liver isoform).

e Substrate: L-Glutamine (20 mM).

e Detection: Glutamate Dehydrogenase (GDH) + NAD+.

e Compounds: CB-839 (dissolved in DMSO), JHU395 (must be pre-cleaved or use DON as
positive control for mechanism).

Workflow:

e Enzyme Prep: Dilute GLS1 and GLS2 to 10 nM in Assay Buffer (50 mM Tris-HCI pH 8.0, 100
mM Phosphate). Note: Phosphate is required for GLS activation.

e Compound Incubation: Incubate enzymes with CB-839 (0.1 nM — 1 uM) for 15 mins at RT.
e Reaction Start: Add Glutamine mix containing GDH and NAD+.

» Kinetic Read: Measure NADH production at Absorbance 340nm every 30 seconds for 20

mins.
e Validation Check:

o CB-839 should inhibit GLS1 >90% but show 0% inhibition of GLS2.
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o DON (active JHU395 metabolite) should inhibit both GLS1 and GLS2.

Protocol B: In Vivo Brain Penetration & Cleavage

Assessment
Objective: Verify JHU395's "prodrug” capability versus CB-839's exclusion.

Reagents:

e Animal Model: C57BL/6 mice or Nude mice with orthotopic xenogratt.
e Dosing: JHU395 (1 mg/kg, p.o.) vs. CB-839 (200 mg/kg, p.o.).

e Analysis: LC-MS/MS.

Step-by-Step Workflow:

o Administration: Administer compounds via oral gavage.

» Time-Course: Euthanize animals at T=1h, 4h, and 24h.

» Perfusion (Critical): Transcardial perfusion with cold PBS is mandatory to remove blood from
brain capillaries. Failure to perfuse will result in false positives from plasma drug
contamination.

¢ Tissue Homogenization:

o Brain: Homogenize in methanol/water (80:20).

o Plasma: Centrifuge blood, collect supernatant, precipitate proteins with methanol.
e LC-MS/MS Analysis:

o Target 1: Intact JHU395 (Parent).

o Target 2: Free DON (Active Metabolite).

o Target 3: CB-839.[1][4][5][6][7]
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e Calculation:
o Calculate

[8][9]

o Success Criteria: JHU395 group should show low levels of intact prodrug in brain but
micromolar levels of DON.[9] CB-839 group should show negligible brain levels despite
high plasma exposure.

Experimental Workflow Diagram
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Figure 2: Pharmacokinetic Validation Workflow. The perfusion step is critical for accurate BBB
penetration data.

Synthesis & Recommendations
When to use CB-839:

e Target: You are studying systemic solid tumors (Kidney, Breast, Lung).

o Pathway: You need to specifically isolate the role of the GLS1 enzyme without affecting
nucleotide synthesis or GLS2.

» Clinical Relevance: You are modeling current Phase Il clinical trial combinations (e.g., with
PD-1 inhibitors).

When to use JHU395:

e Target: You are studying CNS malignancies (Glioblastoma, Medulloblastoma) or Peripheral
Nerve Sheath Tumors.

» Pathway: You require broad metabolic blockade. JHU395 (via DON) shuts down the
"metabolic flexibility" that allows tumors to survive GLS1-specific inhibition.

e Mechanism: You need to prove that a prodrug strategy can overcome the BBB, which CB-
839 cannot do effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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